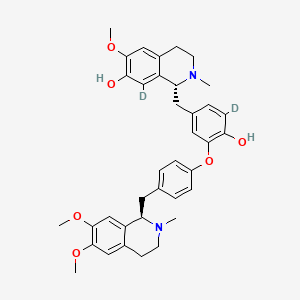
Daurisoline-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daurisoline-d2 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. Daurisoline can be isolated from Menispermum dauricum and Rhizoma Menispermi. This compound is known for its ability to block the hERG channel and its antiarrhythmic effects. Additionally, Daurisoline is a potent autophagy blocker, making it valuable for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daurisoline-d2 is synthesized by incorporating deuterium into Daurisoline. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the deuteration of Daurisoline using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Typically, the production of deuterium-labeled compounds involves the use of deuterium gas or deuterated solvents in a controlled environment to ensure the incorporation of deuterium atoms into the target molecule .
Chemical Reactions Analysis
Types of Reactions
Daurisoline-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Daurisoline-d2 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying deuterium effects on chemical reactions.
Biology: Investigated for its effects on cellular processes, such as autophagy and apoptosis.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its autophagy-blocking properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug metabolism and pharmacokinetics
Mechanism of Action
Daurisoline-d2 exerts its effects by blocking the hERG channel, which is crucial for cardiac repolarization. This blocking action contributes to its antiarrhythmic properties. Additionally, this compound inhibits autophagy by activating the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This mechanism makes it a valuable compound for cancer research .
Comparison with Similar Compounds
Similar Compounds
Dauricine: Another bis-benzylisoquinoline alkaloid with similar autophagy-blocking properties.
Daurisoline: The non-deuterated form of Daurisoline-d2, sharing similar biological activities.
Daurisoline-d4: A derivative of Daurisoline with additional deuterium atoms, used as a selective inhibitor of microbial dipeptidyl peptidase 4 (mDPP4)
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling also makes it a valuable tool for studying the effects of deuterium on biological systems and chemical reactions .
Properties
Molecular Formula |
C37H42N2O6 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(1R)-8-deuterio-1-[[3-deuterio-5-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,21D |
InChI Key |
BURJAQFYNVMZDV-CXFJOCOFSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=CC(=C(C=C4CCN3C)OC)OC)C[C@@H]5C6=C(C(=C(C=C6CCN5C)OC)O)[2H] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


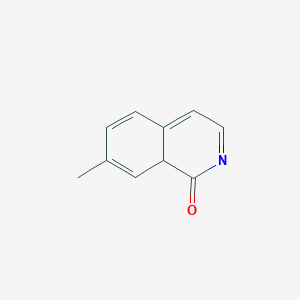

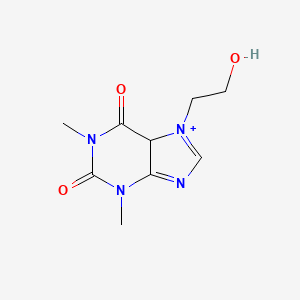
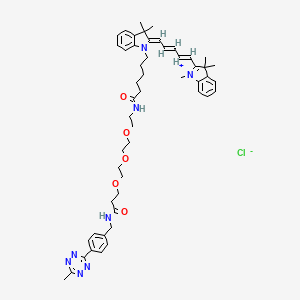


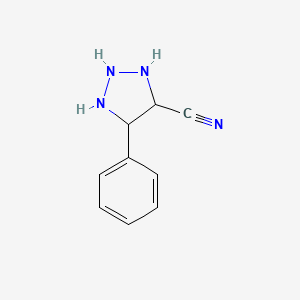

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
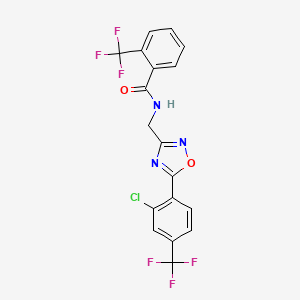
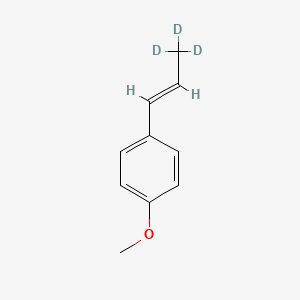
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
